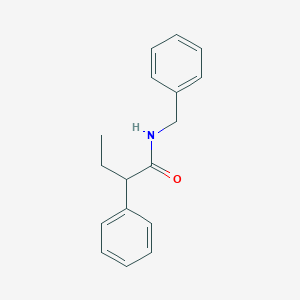

N-benzyl-2-phenylbutanamide

Description

N-Benzyl-2-phenylbutanamide is a tertiary amide characterized by a butanamide backbone substituted with benzyl and phenyl groups. The benzyl and phenyl substituents likely confer steric bulk and modulate electronic properties, influencing reactivity and interactions in chemical or biological systems.

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-benzyl-2-phenylbutanamide |

InChI |

InChI=1S/C17H19NO/c1-2-16(15-11-7-4-8-12-15)17(19)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) |

InChI Key |

JNFIUVLYRPGSIT-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of N-Benzyl-2-phenylbutanamide and Analogous Compounds

⁺ Estimated based on structural analogy; exact data unavailable in evidence.

Key Differences :

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Amides generally exhibit high melting points (>150°C). The target’s steric bulk may further elevate its melting point compared to (mp 128–130°C) .

Preparation Methods

Reaction Mechanism and Optimization

The boronic acid–DMAPO (4-dimethylaminopyridine N-oxide) cooperative catalysis method is a high-yielding approach for synthesizing N-benzyl-2-phenylbutanamide. This method involves the dehydrative condensation of 2-phenylbutyric acid and benzylamine under azeotropic reflux conditions. Key steps include:

Table 1: Optimization of Boronic Acid–DMAPO Catalysis

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 (5) + DMAPO (5) | Fluorobenzene | 85 | 12 | 99 |

| 2 | 2 (5) | Fluorobenzene | 85 | 24 | <5 |

| 3 | DMAPO (5) | Fluorobenzene | 85 | 24 | <5 |

The synergy between phenylboronic acid and DMAPO is critical, achieving near-quantitative yields under mild conditions. The reaction is scalable, with gram-scale syntheses retaining >90% efficiency.

Boron-Mediated Direct Amidation

Yamamoto’s Arylboronic Acid Catalysis

Yamamoto’s method employs 3,4,5-trifluorobenzeneboronic acid (10 mol%) in toluene under reflux, utilizing molecular sieves for water removal. This approach avoids stoichiometric coupling agents and achieves 93% yield for this compound. The mechanism involves:

Key Advantages :

-

Tolerance to steric hindrance and electron-deficient amines.

Alkylation of Phenylacetamide Derivatives

Haloalkylamine Alkylation

A patent (US4847301) describes the alkylation of N-methyl phenylacetamide with 2-(dimethylamino)ethyl chloride in the presence of a strong base (e.g., NaNH₂) and tetrahydrofuran (THF). The reaction proceeds via enolate formation, followed by nucleophilic attack on the alkyl halide:

Optimized Conditions :

Solid-Supported Catalytic Methods

Polymer-Bound Phenylboronic Acid Catalysts

A reusable solid-supported catalyst (5a) enables amide synthesis via continuous flow systems. For this compound:

Table 2: Flow Reactor Performance

| Fraction | Time (min) | Conversion (%) |

|---|---|---|

| 1 | 0–100 | 13 |

| 4 | 300–400 | 35 |

| 12 | 1100–1200 | 12 |

This method reduces waste but requires multiple passes for full conversion.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.